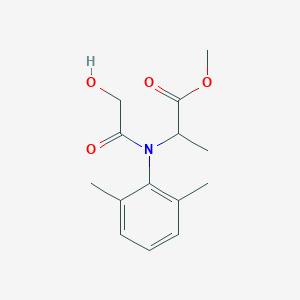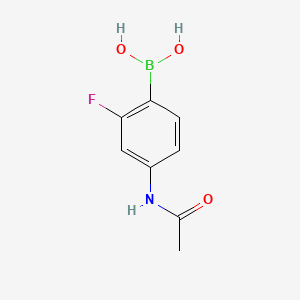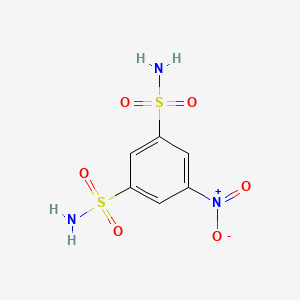
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be synthesized through several methods. One common approach involves the reaction of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate, followed by treatment with ammonia . Another method includes the cyclization of (S)-2-aminobutanamide with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing synaptic transmission and neuronal activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be compared with other similar compounds, such as:
Methyl 2-Oxo-1-pyrrolidineacetate: Similar structure but different alkyl group.
(S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide: Shares the pyrrolidine ring but differs in functional groups.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C12H21NO3/c1-4-16-12(15)8-13-7-10(5-9(2)3)6-11(13)14/h9-10H,4-8H2,1-3H3 |
Clé InChI |
QEFYJPZRJCOBMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CC(CC1=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


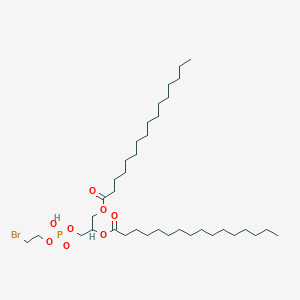
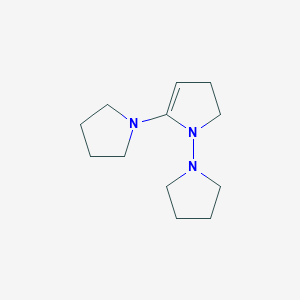
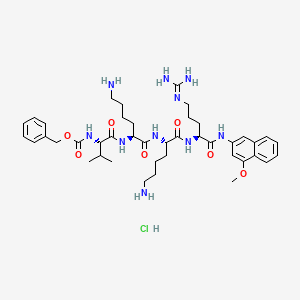
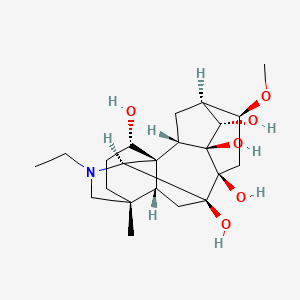

![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


